molecular formula C19H26ClNO6 B1676922 Naloxone hydrochloride dihydrate CAS No. 51481-60-8

Naloxone hydrochloride dihydrate

Katalognummer B1676922
CAS-Nummer: 51481-60-8
Molekulargewicht: 399.9 g/mol
InChI-Schlüssel: TXMZWEASFRBVKY-FERDOLAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naloxone Hydrochloride Dihydrate (C19H21NO4·HCl·2H2O) is an opioid antagonist used for the complete or partial reversal of opioid overdose . It has a molecular weight of 399.87 .


Synthesis Analysis

The synthetic method of naloxone hydrochloride involves several steps, including refining, dissolving, filtration under diminished pressure, decompression distillation, and drying at room temperature .


Molecular Structure Analysis

The crystal structure of anhydrous naloxone hydrochloride forms one-dimensional chains through hydrogen bonds . The structure of naloxone hydrochloride dihydrate is stabilized by water molecules, causing its unit cell to shrink but the symmetry remains unchanged when compared to that of the anhydrous form .


Chemical Reactions Analysis

Naloxone is a specific, competitive opioid antagonist that acts at opioid receptors with agonist or mixed agonist-antagonist activity .


Physical And Chemical Properties Analysis

Naloxone Hydrochloride Dihydrate is anhydrous or contains two molecules of water of hydration. It contains not less than 98.0 percent and not more than 100.5 percent of naloxone hydrochloride (C19H21NO4·HCl), calculated on the dried basis .

Wissenschaftliche Forschungsanwendungen

Opioid Overdose Management

Naloxone hydrochloride dihydrate: is widely used as an emergency treatment for known or suspected opioid overdose. It acts as an opioid antagonist, rapidly displacing opioids from their receptors and reversing the effects, particularly respiratory depression . The development of intranasal formulations, such as FMXIN001 , a dry powder-based naloxone intranasal formulation, has shown promise for faster action compared to traditional nasal sprays, offering a more effective intervention during critical moments .

Addiction and Alcoholism Studies

Naloxone’s ability to block opioid receptors makes it a valuable tool in addiction research. It is used to study the mechanisms of addiction and the potential for relapse. Additionally, naloxone is investigated for its role in alcoholism research, examining its effects on alcohol intake and craving among individuals with alcohol use disorder .

Pharmacokinetics and Bioavailability Studies

Researchers utilize naloxone hydrochloride dihydrate to investigate pharmacokinetic profiles and bioavailability of opioid antagonists. Comparative studies between different formulations, such as intramuscular, intravenous, and intranasal routes, provide insights into the most effective delivery methods for rapid action in overdose situations .

Analytical Applications in Pharma

Naloxone hydrochloride dihydrate is used in pharmaceutical analytical applications, including quality control testing and calibration requirements. It serves as a standard for method development in qualitative and quantitative analyses of pharmaceutical products .

Safety And Hazards

Naloxone hydrochloride dihydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Zukünftige Richtungen

Naloxone-based interventions as part of health systems can reverse an opioid overdose. The findings provide theoretically informed guidance regarding the harm reduction contexts that are essential for the successful implementation of naloxone-based interventions .

Eigenschaften

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZWEASFRBVKY-IOQDSZRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199452
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naloxone hydrochloride dihydrate

CAS RN

51481-60-8
Record name Naloxone hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALOXONE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naloxone hydrochloride dihydrate
Reactant of Route 2
Naloxone hydrochloride dihydrate
Reactant of Route 3
Naloxone hydrochloride dihydrate
Reactant of Route 4
Naloxone hydrochloride dihydrate
Reactant of Route 5
Naloxone hydrochloride dihydrate
Reactant of Route 6
Reactant of Route 6
Naloxone hydrochloride dihydrate

Q & A

Q1: How does Naloxone Hydrochloride Dihydrate interact with its target and what are the downstream effects?

A1: Naloxone Hydrochloride Dihydrate acts as a potent opioid antagonist, primarily targeting μ-opioid receptors. [, ] Its mechanism of action involves competitive binding to these receptors, effectively blocking the effects of opioid agonists like heroin, morphine, and oxycodone. [] This competitive antagonism effectively reverses opioid overdose symptoms, including respiratory depression, sedation, and analgesia. [, ]

Q2: What is the structural characterization of Naloxone Hydrochloride Dihydrate?

A2: While the provided abstracts do not delve into detailed spectroscopic data, one study focuses on the "Experimental electron density distribution of naloxone hydrochloride dihydrate, a potent opiate antagonist". [] This suggests the use of techniques like X-ray diffraction to elucidate its structure. Another study investigates "The crystal structure of a narcotic antagonist: naloxone hydrochloride dihydrate". [] These studies highlight the importance of structural characterization for understanding the molecule's interactions and activity.

Q3: Can you describe the in vitro and in vivo efficacy of Naloxone Hydrochloride Dihydrate?

A3: While the abstracts don't mention specific in vitro assays, a study focusing on opioid addiction treatment describes a clinical trial where Naloxone Hydrochloride Dihydrate, in combination with Buprenorphine Hydrochloride, formed the intervention strategy. [] This randomized clinical trial evaluated different tapering regimens of Buprenorphine Hydrochloride followed by Naloxone Hydrochloride Dihydrate therapy in patients with prescription opioid dependence. [] The study demonstrated the efficacy of the 4-week taper regimen combined with Naloxone Hydrochloride Dihydrate in achieving opioid abstinence and positive treatment response. []

Q4: Is there any research on Naloxone Hydrochloride Dihydrate's potential for cross-reactivity in immunoassays?

A4: Yes, one study investigates the "Cross-reactivity of naloxone with oxycodone immunoassays: implications for individuals taking Suboxone." [] This research highlights a critical consideration for accurate drug monitoring in patients prescribed Suboxone, a combination of Buprenorphine Hydrochloride and Naloxone Hydrochloride Dihydrate. The study explores the possibility of naloxone influencing the results of oxycodone immunoassays, emphasizing the need for awareness and potentially alternative testing methods to avoid misinterpretations. []

Q5: Are there any studies exploring alternative applications of Naloxone Hydrochloride Dihydrate beyond opioid overdose treatment?

A5: Interestingly, one study investigates the potential of Naloxone Hydrochloride Dihydrate as a spawn induction suppressor in coral reef restoration. [] This research tested the effects of various chemicals, including Naloxone Hydrochloride Dihydrate, on spawning induction in Acropora cervicornis corals. [] While Naloxone Hydrochloride Dihydrate did induce spawning, the rates were lower than the control group, suggesting a potential suppressive effect. [] This highlights the diverse applications of this compound beyond its traditional medical use.

Q6: What are the known toxicological aspects and safety profile of Naloxone Hydrochloride Dihydrate?

A6: While the provided abstracts don't delve into specific toxicological data or long-term effects, they highlight that Naloxone Hydrochloride Dihydrate, particularly when administered intravenously, can precipitate opioid withdrawal symptoms in individuals with opioid dependence. [] This highlights the importance of careful administration and monitoring, particularly in individuals with a history of opioid use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.